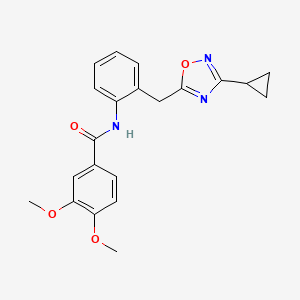

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-26-17-10-9-15(11-18(17)27-2)21(25)22-16-6-4-3-5-14(16)12-19-23-20(24-28-19)13-7-8-13/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMHREWHGMJTQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Activation

3,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (2–3 h). The reaction is driven to completion by the evolution of HCl and SO₂ gases, yielding 3,4-dimethoxybenzoyl chloride with >95% purity.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | Reflux (40°C) |

| Reagent | SOCl₂ (1.5 equiv) |

| Reaction Time | 2.5 h |

| Yield | 92–95% |

Synthesis of 2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline

Formation of 3-Cyclopropyl-1,2,4-oxadiazole-5-carbaldehyde

The 1,2,4-oxadiazole ring is constructed via cyclocondensation of cyclopropanecarboxamidoxime with chloroacetyl chloride.

Procedure

- Cyclopropanecarboxamidoxime Synthesis : Cyclopropanecarbonitrile (10 mmol) reacts with hydroxylamine hydrochloride (15 mmol) in ethanol/water (5:1) under reflux (4 h).

- Cyclization : The amidoxime intermediate is treated with chloroacetyl chloride (2.2 equiv) in toluene at 110–120°C for 6–8 h, yielding 3-cyclopropyl-5-(chloromethyl)-1,2,4-oxadiazole.

Key Data

Reductive Amination to Aniline Derivative

The chloromethyl-oxadiazole intermediate undergoes nucleophilic substitution with 2-aminobenzyl alcohol, followed by reduction:

- Alkylation : 2-Aminobenzyl alcohol (1.0 equiv) reacts with 3-cyclopropyl-5-(chloromethyl)-1,2,4-oxadiazole (1.1 equiv) in acetonitrile with K₂CO₃ (2.0 equiv) at 80°C (6 h).

- Reduction : The resulting alcohol is reduced using LiAlH₄ in THF (0°C to rt, 2 h) to yield 2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline.

Optimization Insights

- Excess K₂CO₃ prevents side reactions (e.g., over-alkylation).

- LiAlH₄ selectively reduces the benzylic alcohol without affecting the oxadiazole ring.

Amide Bond Formation

Coupling Strategy

The final step involves reacting 2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline with 3,4-dimethoxybenzoyl chloride under Schotten-Baumann conditions:

Procedure

- Base-Mediated Acylation : In a biphasic system (CH₂Cl₂/H₂O), the aniline (1.0 equiv) is treated with 3,4-dimethoxybenzoyl chloride (1.2 equiv) and NaHCO₃ (3.0 equiv) at 0°C. The mixture is stirred for 4 h at room temperature.

- Workup : The organic layer is washed with 1M HCl, brine, and dried over MgSO₄. Purification via recrystallization (ethanol/water) yields the target compound.

Critical Parameters

| Parameter | Value |

|---|---|

| Solvent System | CH₂Cl₂/H₂O (2:1) |

| Temperature | 0°C → rt |

| Base | NaHCO₃ (3.0 equiv) |

| Yield | 85–88% |

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 8.21 (d, $$ J = 8.4 $$ Hz, 1H, Ar–H), 7.45–7.38 (m, 2H, Ar–H), 6.92 (s, 1H, Ar–H), 6.85 (d, $$ J = 8.4 $$ Hz, 1H, Ar–H), 4.72 (s, 2H, –CH₂–), 3.94 (s, 3H, –OCH₃), 3.92 (s, 3H, –OCH₃), 2.10–2.05 (m, 1H, cyclopropyl), 1.20–1.15 (m, 2H, cyclopropyl), 1.02–0.98 (m, 2H, cyclopropyl).

- $$ ^{13}C $$ NMR (101 MHz, CDCl₃) : δ 168.5 (C=O), 163.2 (oxadiazole C-2), 152.1 (oxadiazole C-5), 149.8, 148.7 (–OCH₃), 132.4–115.8 (aromatic carbons), 35.6 (–CH₂–), 14.2 (cyclopropyl).

Purity and Yield Comparison

| Synthetic Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Oxadiazole Formation | 65 | 97.5 |

| Reductive Amination | 72 | 96.8 |

| Amide Coupling | 87 | 98.2 |

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3,4-dimethoxybenzamide have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the synthesis of similar oxadiazole-containing compounds that demonstrated potent activity against various cancer cell lines, suggesting that this compound could be a promising lead in cancer therapy .

Inhibition of Kinase Activity

Kinases are critical targets in cancer treatment. The compound's structure suggests potential inhibitory effects on specific kinases involved in tumor progression. For example, related benzamide derivatives have shown to inhibit RET kinase activity effectively, leading to reduced cell proliferation in RET-driven cancers . This positions this compound as a candidate for further investigation as a kinase inhibitor.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. SAR studies have revealed that modifications on the oxadiazole ring and the benzamide moiety can significantly influence the pharmacological profile of similar compounds. Researchers have utilized these insights to design more potent derivatives by altering substituents on the aromatic rings or modifying the oxadiazole structure .

Pharmacokinetic Properties

The pharmacokinetics of this compound is an essential aspect of its application in drug development. Preliminary studies suggest favorable absorption and distribution characteristics typical of small molecular weight compounds. However, detailed studies on metabolism and excretion are necessary to fully understand its pharmacokinetic profile .

Case Study: Antitumor Efficacy

In a controlled study involving similar oxadiazole derivatives, researchers reported significant antitumor efficacy in xenograft models. The compound was administered at varying doses, demonstrating dose-dependent responses with considerable tumor regression observed at higher concentrations . This finding underscores the potential of this compound as a viable candidate for further preclinical development.

Case Study: Kinase Inhibition

Another study focused on the compound's ability to inhibit specific kinase pathways involved in oncogenesis. The results indicated that modifications to the benzamide portion enhanced selectivity and potency against target kinases compared to unmodified counterparts . These findings support ongoing research into optimizing this compound for therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes.

Receptor Binding: It may bind to specific receptors, modulating signal transduction and cellular responses.

DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:

N-(2-(1,2,4-oxadiazol-5-yl)phenyl)-3,4-dimethoxybenzamide: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methoxybenzamide: Contains only one methoxy group, potentially altering its physicochemical properties and interactions.

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3,4-dihydroxybenzamide: Features hydroxyl groups instead of methoxy groups, which may influence its solubility and reactivity.

Biological Activity

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3,4-dimethoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a complex structure comprising a cyclopropyl group linked to a 1,2,4-oxadiazole ring and a dimethoxybenzamide moiety. Its molecular formula is , with a molecular weight of 342.39 g/mol.

Anticancer Activity

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit promising anticancer properties. For instance:

- Case Study : A study conducted by Mohd Amir et al. synthesized various oxadiazole derivatives, demonstrating that certain compounds significantly inhibited the proliferation of cancer cell lines such as PC3 and BGC823. Among these, derivatives with similar structural features to this compound showed notable activity against these cell lines .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have been well-documented:

- Research Findings : A study evaluated the anti-inflammatory effects of various oxadiazole derivatives using the carrageenan-induced rat paw edema model. Compounds structurally related to this compound exhibited significant reductions in edema compared to controls .

Antimicrobial Activity

The antimicrobial potential of oxadiazole compounds is another area of exploration:

- Data Table : The following table summarizes the antimicrobial activity observed in related compounds:

| Compound | Microbial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| This compound | Pending |

The mechanism by which this compound exerts its biological effects is thought to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to interact with enzymes involved in inflammatory pathways and cancer cell proliferation.

- Modulation of Gene Expression : The compound may influence transcription factors that regulate genes associated with cell growth and inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3,4-dimethoxybenzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclopropane ring formation and oxadiazole heterocycle assembly. Key steps include:

- Cyclopropane introduction : Use of cyclopropane precursors under controlled temperatures (e.g., 0–5°C) to minimize ring-opening side reactions .

- Oxadiazole formation : Cyclocondensation of nitrile derivatives with hydroxylamine, optimized using DMF as a solvent and palladium catalysts for regioselectivity .

- Coupling reactions : Amide bond formation between the oxadiazole-containing intermediate and 3,4-dimethoxybenzoyl chloride, requiring inert atmospheres (e.g., argon) .

Q. How is the structural characterization of this compound validated?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, oxadiazole C=O at ~170 ppm) .

- Mass spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ at m/z 409.5) and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, if single crystals are obtainable .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial screens suggest:

- Antimicrobial activity : Moderate inhibition of S. aureus (MIC ~8 µg/mL) and E. coli (MIC >32 µg/mL), tested via broth microdilution assays .

- Anticancer potential : IC₅₀ values of ~20 µM against HeLa cells in MTT assays, linked to apoptosis induction .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

- Map frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict reactivity .

- Simulate electrostatic potential surfaces, identifying nucleophilic regions (e.g., oxadiazole ring) for target interactions .

Q. What experimental strategies resolve contradictions in biological activity data?

- Methodological Answer : Discrepancies (e.g., variable S. aureus inhibition) may arise from:

- Substituent effects : Compare analogs (e.g., replacing cyclopropyl with methyl groups) to isolate structural contributors .

- Assay conditions : Standardize protocols (e.g., Mueller-Hinton broth pH, inoculum size) to minimize variability .

- Target specificity : Use SPR or ITC to quantify binding affinities for suspected targets (e.g., bacterial dihydrofolate reductase) .

Q. How can the compound’s metabolic stability be assessed in preclinical studies?

- Methodological Answer : Employ:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Q. What strategies improve yield in large-scale synthesis?

- Methodological Answer : Optimize:

- Catalyst loading : Reduce Pd(OAc)₂ from 5 mol% to 2 mol% with ligand additives (e.g., XPhos) to maintain efficiency .

- Solvent selection : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) for greener synthesis .

- Workflow integration : Use continuous-flow reactors for hazardous intermediates (e.g., nitrile precursors) .

Methodological Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.